molecular formula C18H17FN4O B1442492 1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 1351771-25-9

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B1442492
CAS No.: 1351771-25-9
M. Wt: 324.4 g/mol
InChI Key: JAZNYHUGSMVQAA-UHFFFAOYSA-N
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Description

1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide (CAS 1351771-25-9) is a high-purity chemical compound supplied as a solid for research applications. With a molecular formula of C18H17FN4O and a molecular weight of 324.35 g/mol, it belongs to the class of heterocyclic building blocks, which are crucial in medicinal chemistry and drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within the 1H-imidazole-4-carboxamide structural class have been identified in scientific research as inhibitors of protein-protein interactions, such as the HIV-1 integrase–LEDGF/p75 interaction, highlighting their value in developing novel antiviral agents . The presence of both aminobenzyl and fluoro-methylphenyl substituents on the imidazole core makes this molecule a versatile intermediate for further chemical synthesis and exploration in various biochemical assays.

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(4-fluoro-2-methylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-8-14(19)4-7-16(12)22-18(24)17-10-23(11-21-17)9-13-2-5-15(20)6-3-13/h2-8,10-11H,9,20H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZNYHUGSMVQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amination: The amino group can be introduced through a reduction reaction of a nitrobenzyl precursor using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Fluoro-methylphenyl Group Addition: The fluoro-methylphenyl group can be added through a Friedel-Crafts acylation reaction using 4-fluoro-2-methylbenzoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C and hydrogen gas.

    Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxide ions or amines under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Studies indicate that it may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase, making it a candidate for treating conditions like asthma and other inflammatory diseases.
  • Anticancer Properties : Preliminary research suggests potential applications in oncology, where it may modulate enzyme activity related to tumor growth.

Biochemical Probes

The compound is utilized as a biochemical probe to study enzyme interactions. Its ability to bind to specific molecular targets allows researchers to explore:

  • Enzyme Inhibition Mechanisms : By binding to active sites of enzymes, the compound can block substrate access, providing insights into enzyme kinetics and regulation.

Material Science

Due to its unique structure, this compound serves as a building block for synthesizing more complex molecules in material science. It can be used in:

  • Development of Specialty Chemicals : The compound's properties make it suitable for creating advanced materials with specific functionalities.

Case Study 1: Anti-inflammatory Research

In a study examining the inhibition of lipoxygenase enzymes by imidazole derivatives, this compound demonstrated significant inhibitory effects. This suggests its potential utility in developing anti-inflammatory medications.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation through modulation of specific signaling pathways. Further studies are needed to establish its efficacy and safety profile in clinical settings.

Mechanism of Action

The mechanism of action of 1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

X77 (N-(4-tert-Butylphenyl)-N-[(1R)-2-(Cyclohexylamino)-2-oxo-1-(Pyridin-3-yl)Ethyl]-1H-Imidazole-4-Carboxamide)

  • Structural Differences: X77 features a bulky tert-butylphenyl group and a pyridinyl-cyclohexylamino side chain, contrasting with the 4-aminobenzyl and 4-fluoro-2-methylphenyl groups in the target compound. The stereochemistry (R-configuration) and hydrophobic substituents in X77 enhance its binding to hydrophobic pockets in Mpro .
  • Pharmacological Performance :

    • X77 is a well-characterized inhibitor of SARS-CoV-2 Mpro, with a binding energy of −8.05 kcal/mol and hydrogen bonds to key residues (e.g., GLU166, GLY143) .
    • Co-crystallized with Mpro (PDB ID:6W63), X77 demonstrates stable interactions during 100 ns molecular dynamics simulations, validating its efficacy .

1-(1-Hydroxy-4-Phenylbutan-2-yl)-1H-Imidazole-4-Carboxamide

  • Structural Differences: This analogue replaces the 4-aminobenzyl group with a hydroxy-phenylbutan moiety, improving solubility and metabolic stability .
  • Pharmacokinetics :
    • Demonstrates superior oral bioavailability compared to other imidazole-4-carboxamides, attributed to reduced steric hindrance and enhanced hydrogen-bonding capacity .

Piperidin-4-yl-Benzamide Derivatives

  • Examples: N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (Compound 7a) .
  • Performance :
    • Moderate yields (45–76%) and variable binding affinities suggest structural flexibility impacts synthetic feasibility and activity .

Comparative Analysis of Key Properties

Property 1-(4-Aminobenzyl)-N-(4-Fluoro-2-Methylphenyl)-1H-Imidazole-4-Carboxamide X77 1-(1-Hydroxy-4-Phenylbutan-2-yl)-1H-Imidazole-4-Carboxamide
Molecular Weight Not reported 509.62 g/mol ~300–350 g/mol (estimated)
Binding Energy (Mpro) Not tested −8.05 kcal/mol Not reported
Hydrogen Bonds Not studied GLU166, GLY143 Not characterized
Oral Bioavailability Likely poor (discontinued status) Limited High
Structural Advantages 4-Aminobenzyl may enhance solubility High affinity Hydroxy-phenylbutan improves pharmacokinetics

Critical Insights from Research

  • Role of Substituents: Bulky groups (e.g., tert-butyl in X77) enhance binding affinity but may reduce solubility, whereas polar groups (e.g., 4-aminobenzyl) could improve solubility at the cost of target engagement .
  • Pharmacokinetic Challenges: The discontinuation of this compound may reflect unresolved issues in metabolic stability or toxicity, a common hurdle for this class .
  • Docking vs. Dynamics : While docking studies predict binding, molecular dynamics (e.g., 100 ns simulations for X77) are critical for validating interaction stability .

Biological Activity

Overview

1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide, also known by its CAS number 1351771-25-9, is a synthetic organic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by an imidazole ring and various functional groups, has led to significant interest in its biological activity, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The compound's molecular formula is C18H17FN4OC_{18}H_{17}FN_{4}O. It features an imidazole core, which is a five-membered ring containing two nitrogen atoms, along with a benzyl group substituted with an amino group and a fluoro-methylphenyl group. The presence of the fluoro group is particularly noteworthy as it can enhance the compound's stability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic applications in treating various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon)0.64Induction of apoptosis
KMS-12 BM (Myeloma)1.40Cell cycle arrest

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory research. It has been evaluated as an inhibitor of lipoxygenase, an enzyme involved in inflammatory pathways. This inhibition could have therapeutic implications for conditions such as asthma and other inflammatory diseases.

Enzyme Target IC50 (µM) Therapeutic Implication
Lipoxygenase0.25Treatment of asthma and inflammatory diseases

Case Studies

Several studies have explored the biological activities of this compound:

  • Inhibition of Tumor Growth : In a mouse model study, the compound demonstrated significant inhibition of tumor growth in HCT116 colon cancer cells, suggesting its potential as a novel therapeutic candidate for cancer treatment.
  • Anti-inflammatory Effects : A study focusing on lipoxygenase inhibition revealed that the compound effectively reduced inflammatory markers in vitro, indicating its utility in developing anti-inflammatory drugs.

Research Findings

Research indicates that variations in the substituent groups on the imidazole ring can significantly affect biological activity. For example, analogs with different halogen substitutions have been synthesized and tested for their potency against various biological targets.

Structure-Activity Relationship (SAR)

A detailed SAR analysis suggests that modifications at specific positions on the imidazole and phenyl rings can enhance or diminish biological activity:

Substituent Position Modification Effect on Activity
4-positionFluoro vs. ChloroFluoro enhances stability and potency
2-positionMethyl vs. EthylMethyl increases lipophilicity

Q & A

Q. Table 1: Pharmacological Profiles of Analogous Compounds

TargetCompound ExampleEC50_{50}/Ki_iModel SystemReference
mGlu2 ReceptorTHIIC13–23 nMRat stress hyperthermia
PARP-1A-9664921 nMMX-1 breast cancer
SARS-CoV-2 Mpro^\text{pro}X77 (control ligand)N/ADocking simulation

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Answer:
Discrepancies often arise from:

  • Bioavailability limitations : Poor solubility or metabolic instability (e.g., rapid hepatic clearance). Strategies include:
    • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility .
    • Prodrug approaches : Masking polar groups to enhance membrane permeability.
  • Species-specific metabolism : Compare pharmacokinetics (PK) in rodents vs. humans using LC-MS/MS.
  • Biomarker validation : Use translational biomarkers like cerebrospinal fluid (CSF) metabolite levels (e.g., tele-methylhistamine for mGlu2 modulators) to bridge in vitro/in vivo gaps .

Advanced: What computational strategies are recommended for target identification and optimization?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes. For example, docking imidazole carboxamides into mGlu2 (PDB: 7CR9) or PARP-1 (PDB: 4UND) active sites identifies critical interactions (e.g., hydrogen bonds with GLU166 in SARS-CoV-2 Mpro^\text{pro}) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to guide lead optimization .
  • MD simulations : Assess binding stability over 100+ ns trajectories using AMBER or GROMACS .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First-aid measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, as per safety data sheets (SDS) .
  • Waste disposal : Follow institutional guidelines for organic azides/amines.

Advanced: How can researchers optimize this compound’s pharmacokinetic properties for CNS applications?

Answer:

  • Blood-brain barrier (BBB) penetration :
    • LogP optimization : Target logP ~2–3 (e.g., via fluorination or methyl substitution) to balance lipophilicity and solubility .
    • P-gp efflux inhibition : Co-administer P-gp inhibitors (e.g., elacridar) in rodent models .
  • Plasma stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., esterase-sensitive groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 2
1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide

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